![molecular formula C9H8Cl2N2 B2963202 8-Chloroisoquinolin-4-amine;hydrochloride CAS No. 2241130-80-1](/img/structure/B2963202.png)
8-Chloroisoquinolin-4-amine;hydrochloride
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Overview
Description
8-Chloroisoquinolin-4-amine hydrochloride is a chemical compound with the CAS Number: 2241130-80-1 . It has a molecular weight of 215.08 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 8-chloroisoquinolin-4-amine hydrochloride . The InChI Code is 1S/C9H7ClN2.ClH/c10-8-3-1-2-6-7 (8)4-12-5-9 (6)11;/h1-5H,11H2;1H .Physical And Chemical Properties Analysis
8-Chloroisoquinolin-4-amine hydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Cancer Therapy Enhancement
8-Chloroisoquinolin-4-amine hydrochloride and its derivatives, such as Chloroquine (CQ), have been investigated for their role in enhancing the efficacy of cancer therapies. CQ, a 4-aminoquinoline, inhibits lysosomal acidification, preventing autophagy by blocking autophagosome fusion and degradation. This inhibition of autophagy has been shown to sensitize breast cancer cells to chemotherapy and radiation treatments, enhancing tumor cell killing. The effect of CQ in combination with cancer therapeutics occurs independently of autophagy inhibition, suggesting its potential utility in cancer treatment beyond autophagy-related mechanisms (Maycotte et al., 2012).
Photochemical Activation for Cell Physiology Studies
The photochemical activation of tertiary amines linked to photoremovable protecting groups has been explored for applications in studying cell physiology. This includes the development of photoactivatable forms of tamoxifen and 4-hydroxytamoxifen, demonstrating the efficient release of bioactive molecules through photoactivation. Such techniques allow for precise temporal and spatial control of drug activation, facilitating studies on cell physiology and gene editing mechanisms (Asad et al., 2017).
Metal Ion Detection and Removal
8-Hydroxyquinoline and its derivatives, related to 8-Chloroisoquinolin-4-amine, have significant applications in detecting various metal ions and anions due to their chromophoric properties and metal chelation capabilities. These properties are not only important for analytical chemistry but also have implications in medicinal chemistry, where synthetic modification of such compounds is being explored to develop more potent drug molecules for various therapeutic targets, including neurodegenerative disorders and cancer treatment (Gupta et al., 2021).
Antimicrobial Activity
Novel 8-hydroxyquinoline derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial strains. This research highlights the potential of these compounds as effective corrosion inhibitors and antimicrobial agents, offering insights into their mechanism of action and providing a basis for further development of new therapeutic agents (Sakram et al., 2018).
Safety and Hazards
properties
IUPAC Name |
8-chloroisoquinolin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-8-3-1-2-6-7(8)4-12-5-9(6)11;/h1-5H,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNQIDHTPRBPQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroisoquinolin-4-amine;hydrochloride |
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